molecular formula C22H13ClO4 B3285666 (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate CAS No. 808784-15-8

(4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate

Cat. No.: B3285666
CAS No.: 808784-15-8
M. Wt: 376.8 g/mol
InChI Key: KYBXDSQYRSOKAK-UHFFFAOYSA-N
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Description

Contextualization within Chromone (B188151) Chemistry and Flavonoid-Derived Compounds

The chromone scaffold, a benzopyran-4-one ring system, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules. nih.gov When this core is substituted with a phenyl group at the 2-position, the resulting structure is known as a flavone (B191248), a major subclass of flavonoids. The subject of this article, (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818), is an ester derivative of 3-hydroxyflavone (B191502), a naturally occurring flavonol.

Chromones are naturally occurring phenolic compounds that are ubiquitous in a healthy human diet. Historically, plant extracts containing these compounds have been used in traditional medicine for centuries. For instance, Khellin, a chromone derivative extracted from the plant Ammi visnaga, has been used as a smooth muscle relaxant. nih.gov

Chromones and their derivatives are widely distributed in the plant kingdom, with many genera such as Aloe, Cassia, and Hypericum being rich sources. They are also produced by various fungi, including species of Aspergillus and Penicillium. These natural products exhibit a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. Flavonoids, the broader class that includes flavones, are known for their beneficial health effects, which are attributed to their antioxidative, anti-inflammatory, and enzyme-modulating capacities.

The modification of the core chromone or flavonoid structure through the addition of functional groups, such as esters, is a common strategy in medicinal chemistry to enhance or alter the compound's biological activity and physicochemical properties. Esterification can impact a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. By converting a hydroxyl group into an ester, researchers can modulate the compound's ability to cross cell membranes and interact with biological targets. This approach has been utilized to improve the bioavailability and efficacy of various flavonoid-based compounds.

Elucidation of Research Gaps and Scholarly Objectives Pertaining to (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate

The absence of research on this particular molecule presents several opportunities for future scholarly investigation. Key objectives for future research could include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and fully characterizing its structure and physicochemical properties using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the biological activity of the compound across a range of assays to explore its potential as an antimicrobial, anticancer, anti-inflammatory, or antioxidant agent.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related 3-acyloxyflavone derivatives to understand how modifications to the ester group influence biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-16-12-10-15(11-13-16)22(25)27-21-19(24)17-8-4-5-9-18(17)26-20(21)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBXDSQYRSOKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Oxo 2 Phenylchromen 3 Yl 4 Chlorobenzoate and Analogues

Building the Foundation: Synthesis of the 4-Oxo-2-phenylchromen-3-ol Precursor

The journey to synthesizing (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818) begins with the formation of its essential precursor, 4-Oxo-2-phenylchromen-3-ol, also known as 3-hydroxyflavone (B191502). This core structure is the backbone upon which the final compound is built. wikipedia.org

Regioselective Pathways to 3-Hydroxychromones

Several regioselective methods have been developed to construct the 3-hydroxychromone core with precision. Among the most notable are the Algar-Flynn-Oyamada reaction, oxidative cyclization, and the Baker–Venkataraman rearrangement.

The Algar-Flynn-Oyamada (AFO) reaction is a classic and direct method for synthesizing flavonols (3-hydroxyflavones). wikipedia.orgresearchgate.net This reaction involves the oxidative cyclization of a chalcone (B49325) derivative in the presence of alkaline hydrogen peroxide. researchgate.netrsc.orgwikipedia.org The mechanism is understood to proceed in two stages: the initial formation of a dihydroflavonol, which is then oxidized to the final flavonol. wikipedia.org While the precise mechanism has been a subject of study, it is widely accepted that it does not involve an epoxide intermediate. rsc.orgwikipedia.org

Oxidative cyclization of 2'-hydroxychalcones is a more general approach to forming the chromone (B188151) ring and is a cornerstone for the synthesis of flavones, flavanones, and aurones, in addition to flavonols. nih.govchemijournal.comresearchgate.net The outcome of the reaction is highly dependent on the specific reaction conditions and the structure of the starting chalcone. nih.gov For instance, peroxides are effective reagents for the oxidative cyclization of 2'-hydroxychalcones to yield 3-hydroxyflavones. chemijournal.com

The Baker–Venkataraman rearrangement offers another versatile route to chromones and flavones. wikipedia.orgjk-sci.comalfa-chemistry.com This reaction involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones. wikipedia.org These diketones can then undergo acid-catalyzed cyclization to afford the desired chromone or flavone (B191248) core. alfa-chemistry.comrsc.orgbenthamdirect.com This method is valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for the formation of the chromone ring. alfa-chemistry.com

Greener and More Sustainable Synthetic Routes

In recent years, the principles of green chemistry have influenced the synthesis of chromone cores, leading to the development of more environmentally friendly methods. These approaches focus on the use of recyclable catalysts and benign solvents. ingentaconnect.com

One such innovation is the use of lipase-mediated oxidative cyclization . While research into lipase-catalyzed cyclization is an emerging field, the promiscuity of lipases has been utilized in the synthesis of other heterocyclic compounds, suggesting potential for chromone synthesis. shd-pub.org.rsnih.gov The use of enzymes as catalysts offers the advantages of mild reaction conditions and high selectivity. nih.gov

The adoption of recyclable solvents , such as glycerol, in conjunction with recyclable catalysts like heteropolyacids, presents a significant step forward in the sustainable synthesis of flavones and chromones. ingentaconnect.com Glycerol, a byproduct of biodiesel production, is an attractive green solvent due to its low environmental impact. ingentaconnect.com This approach not only provides excellent yields but also allows for the easy separation and recovery of both the catalyst and the solvent. ingentaconnect.com

Advanced Functionalization via Palladium-Mediated Coupling

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the chromone scaffold. These methods allow for the direct introduction of various substituents at specific positions on the chromone ring, including the C-2 and C-3 positions. acs.orgrsc.org

Palladium(II)-catalyzed direct intermolecular alkenylation, for example, provides an efficient route to 3-vinylchromone derivatives. nih.govacs.org This approach represents a significant improvement over older, two-step methods and allows for the construction of diverse chromone derivatives that are valuable as synthetic building blocks and are found in many biologically active compounds. acs.org These reactions often utilize an oxidant and an acid to facilitate the C-H functionalization process. acs.orgacs.org

The Final Step: Esterification with 4-Chlorobenzoate

Once the 4-Oxo-2-phenylchromen-3-ol precursor has been synthesized, the final step is the introduction of the 4-chlorobenzoate moiety through an esterification reaction.

O-Acylation with 4-Chlorobenzoyl Chloride

A common and effective method for this transformation is the O-acylation of the 3-hydroxyl group with 4-chlorobenzoyl chloride. This reaction is typically mediated by a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. mdpi.comresearchgate.net The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the ester product. rsc.org This method is known for its efficiency, often proceeding with high yields and short reaction times at room temperature. mdpi.comresearchgate.net

A Comparative Look at Esterification Techniques

The efficiency and yield of esterification reactions can be influenced by several factors, including the choice of catalyst, solvent, and reaction conditions. While the triethylamine-mediated acylation with an acyl chloride is a widely used and reliable method, other esterification techniques exist.

Factors that can affect the rate of esterification include the steric hindrance around the hydroxyl group and the electronic nature of the reactants. researchgate.net For instance, the reaction between a carboxylic acid and an alcohol is often slow and requires a catalyst to reach equilibrium in a reasonable timeframe. iajpr.com The choice of catalyst can range from simple acids to more complex enzyme systems. The reaction conditions, such as temperature, can also play a crucial role. For example, some O-acylation reactions can be accelerated using microwave irradiation. researchgate.net

Below is a comparative table of common esterification methods:

Esterification MethodReagentsCatalyst/BaseTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Method 4-Oxo-2-phenylchromen-3-ol, 4-Chlorobenzoyl chlorideTriethylamineDichloromethane, Room TemperatureHigh yield, Fast reactionUse of corrosive acyl chloride
Fischer Esterification 4-Oxo-2-phenylchromen-3-ol, 4-Chlorobenzoic acidStrong Acid (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagentsReversible reaction, Requires water removal
Steglich Esterification 4-Oxo-2-phenylchromen-3-ol, 4-Chlorobenzoic acidDCC, DMAPAprotic solvent (e.g., DCM)Mild conditions, High yieldFormation of DCU byproduct
Enzymatic Esterification 4-Oxo-2-phenylchromen-3-ol, 4-Chlorobenzoic acid or esterLipaseOrganic solvent or solvent-freeHigh selectivity, Mild conditionsSlower reaction rates, Enzyme cost

Microwave-Assisted and Sonochemical Enhancements in Ester Synthesis

Conventional heating methods for the synthesis of flavones and their derivatives often require long reaction times and large volumes of solvents. scispace.com In contrast, microwave-assisted organic synthesis has emerged as a powerful tool, offering rapid heating, increased reaction rates, and often cleaner reactions with improved yields and selectivity. scispace.comiosrphr.org

The synthesis of the precursor, 3-hydroxyflavone, can be significantly accelerated using microwave irradiation. For instance, the cyclocondensation of 2'-hydroxychalcones in the presence of hydrogen peroxide and sodium hydroxide (B78521) can be completed in minutes under microwave conditions, compared to several hours required for the conventional method. iosrphr.org This rapid, efficient synthesis of the key flavonol intermediate is crucial for the subsequent esterification step.

For the esterification of the 3-hydroxyl group to form compounds like (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate, microwave-assisted protocols offer a significant advantage. While specific microwave-assisted synthesis for this exact ester is not extensively detailed, the general principles are well-established for related flavone structures. nih.govresearchgate.net The reaction would typically involve treating the 3-hydroxyflavone with 4-chlorobenzoyl chloride in a suitable solvent under microwave irradiation, which is expected to drastically reduce the reaction time and potentially increase the yield compared to conventional heating. scispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Flavonoids

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 3 hours 7 minutes
Yield Lower Higher
Solvent Volume High Low
Energy Consumption High Low

Data compiled from comparative studies on flavonoid synthesis. iosrphr.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for enhancing synthetic efficiency. Ultrasound-assisted synthesis has been effectively used for the oxidative cyclization of 2'-hydroxychalcones to yield flavones. researchgate.net The cavitation effect induced by ultrasound can enhance mass transfer and accelerate reaction rates. In the context of ester synthesis, sonochemical methods have been successfully applied to the esterification of various carboxylic acids. This technique can promote the reaction between 3-hydroxyflavone and an activated carboxylic acid derivative, potentially leading to shorter reaction times and high yields under mild conditions. researchgate.net

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound and its analogues is critical for accurate biological evaluation. A multi-step purification strategy is typically employed, often involving a combination of non-chromatographic and chromatographic methods.

Initial purification of the crude product often begins with recrystallization . nih.gov This technique relies on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures. Solvents like ethanol, methanol, or mixtures including chloroform (B151607) are commonly used for flavonoids. iosrphr.orgnih.gov

Following initial purification, chromatographic techniques are indispensable for isolating the compound to a high degree of purity.

Column Chromatography (CC): This is the most common method for purifying flavonoid derivatives. Silica (B1680970) gel is a standard stationary phase, with mobile phases typically consisting of a gradient of non-polar and polar solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures. scispace.comnih.gov The polarity of the solvent system is adjusted based on the polarity of the specific flavone ester being purified.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purification, Prep-TLC on silica gel plates can be an effective method to isolate pure compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using a reverse-phase C18 column, is employed for final purification to achieve the highest purity levels required for research applications. nih.gov

Size-Exclusion Chromatography: Techniques using supports like Sephadex LH-20 have proven effective in the final purification steps for a wide range of flavonoids, separating molecules based on their size. mdpi.com

The purity of the final product is confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry). iosrphr.orgnih.gov

Table 2: Common Chromatographic Techniques for Flavonoid Ester Purification

Technique Stationary Phase Typical Mobile Phase Application
Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Primary purification of crude product
Preparative HPLC Reverse-Phase C18 Water/Methanol or Water/Acetonitrile Gradient High-purity final isolation
Size-Exclusion Sephadex LH-20 Methanol or Chloroform/Methanol Final polishing/purification

| Preparative TLC | Silica Gel | Ether/Hexane | Small-scale purification |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For flavones and their derivatives, SAR studies involve systematically modifying the core structure and evaluating the impact of these changes on a specific biological endpoint.

The derivatization of the 3-hydroxyflavone scaffold is a key strategy for exploring SAR. The hydroxyl group at the C3 position is a common target for modification, leading to the synthesis of various ester and ether analogues. nih.govnih.gov

Key Derivatization Strategies for SAR:

Esterification of the 3-Hydroxyl Group: This is the strategy used to produce this compound. By reacting the parent 3-hydroxyflavone with a diverse range of carboxylic acid derivatives (e.g., acid chlorides, anhydrides), a library of esters can be generated. nih.gov SAR studies would involve varying the substituent on the benzoate (B1203000) ring (e.g., changing the position or nature of the halogen, introducing alkyl or alkoxy groups) to probe how electronic and steric factors of the ester moiety influence activity. nih.govnih.gov

Alkylation/Etherification of the 3-Hydroxyl Group: Introducing different alkyl or substituted alkyl chains to form ethers is another common approach. Studies have synthesized series of 3-O-substituted flavonols with linkers of varying lengths (3- to 5-carbons) terminating in different amino groups (e.g., 1-methylpiperazine, pyrrolidine). nih.gov This allows for the investigation of how factors like chain length, basicity, and the steric bulk of the terminal group affect potency and selectivity. nih.gov

Modification of the A and B Rings: In addition to C3 derivatization, modifications to the phenyl (B) and benzo (A) rings of the flavone skeleton are crucial for comprehensive SAR studies. This involves introducing various substituents, such as hydroxyl, methoxy (B1213986), or halogen groups, at different positions on these rings. nih.govmdpi.com For example, the presence and position of hydroxyl groups on the B-ring are known to be critical for the antioxidant and anti-inflammatory activities of flavonoids. nih.govmdpi.com

These systematic modifications allow researchers to build a comprehensive picture of the pharmacophore—the essential structural features required for biological activity—and to design more potent and selective analogues.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-hydroxyflavone
2'-hydroxychalcones
4-chlorobenzoyl chloride
3-O-(4-methylpiperazin-1-yl)propyl-3',4',7-trimethoxyflavonol

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxo 2 Phenylchromen 3 Yl 4 Chlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical and Conformational Details

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structural features of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818) can be constructed.

1D NMR (¹H, ¹³C) Spectral Assignments and Analysis

The ¹H NMR spectrum of (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate provides crucial information about the chemical environment of the hydrogen atoms. The aromatic protons of the chromenone core, the 2-phenyl substituent, and the 4-chlorobenzoate moiety exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule, including the characteristic signals for the carbonyl carbons of the chromenone and the ester groups.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm) Assignment

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To further confirm the structural assignments and elucidate through-bond and through-space correlations, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Diagnostics and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in this compound. The FTIR spectrum is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functionalities, as well as C-O and C-Cl stretching modes. Raman spectroscopy complements the FTIR data and can provide additional information about the molecular backbone and aromatic ring vibrations.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, confirming its molecular formula. Analysis of the fragmentation pattern in the mass spectrum can also offer valuable structural information, revealing characteristic cleavage pathways of the chromenone and ester moieties.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the absolute configuration of stereocenters if present. Furthermore, X-ray diffraction analysis reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking that govern the solid-state structure.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the conjugated chromenone system. Fluorescence spectroscopy can provide information about the molecule's emissive properties upon excitation, offering insights into its potential as a fluorescent probe or material.

Computational Chemistry and Theoretical Investigations of 4 Oxo 2 Phenylchromen 3 Yl 4 Chlorobenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. In the study of chromone (B188151) derivatives, molecules with lower LUMO energy are recognized as better electron acceptors. researchgate.net This analysis is vital for predicting how (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818) might participate in chemical reactions and biological interactions.

PropertyDescriptionSignificance in Chromone Esters
HOMO Highest Occupied Molecular Orbital; represents the ability to donate an electron.Indicates regions susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron.Indicates regions susceptible to nucleophilic attack; lower energy suggests better electron-accepting ability. researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability.

Electrostatic Potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule. This visualization tool is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored areas on an ESP map indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. For a compound like (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate, the ESP surface can predict how it will interact with biological targets, such as the active site of an enzyme, by highlighting potential hydrogen bond donor and acceptor sites.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. This method is crucial for predicting the binding affinity and interaction modes of chromone derivatives with various biological targets. Studies on related chromone compounds have successfully used docking to investigate their potential as inhibitors for targets like monoamine oxidases (MAO), cyclooxygenase-2 (COX-2), and human estrogen receptor-alpha (hER-α). tandfonline.comnih.govnih.gov

For example, docking studies of chromone derivatives as MAO inhibitors revealed key interactions with amino acid residues like TYR398, which is essential for inhibitory activity. nih.gov One highly active compound in a series showed a docking score of -10.402 kcal/mol. nih.gov Similarly, docking of chromone candidates with the A2A adenosine (B11128) receptor (A2AAR) showed conserved hydrogen bond interactions with ASN239, a critical interaction for antagonist activity. nih.gov These studies provide a framework for predicting how this compound might bind to and inhibit specific biological targets.

Target ProteinKey Interacting ResiduesExample Docking Score (kcal/mol)Reference
Monoamine Oxidase B (MAO-B)TYR326, TYR398, LYS296-10.402 nih.gov
A2A Adenosine Receptor (A2AAR)ASN239, TRP232Not specified nih.gov
Human Estrogen Receptor-alpha (hER-α)Not specifiedNot specified nih.gov
Lactate Dehydrogenase (LDHA)Not specified-9.7 researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Protein Interactions in Solution

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their interaction in a solution environment. In studies of chromone derivatives as COX-2 inhibitors, MD simulations were used to analyze the stability of the ligand-protein complexes. tandfonline.com By examining parameters like root mean square displacement (RMSD) and root mean square fluctuation (RMSF), researchers can confirm the stability of the binding pose predicted by docking and understand the dynamic behavior of the complex. tandfonline.com This approach would be essential to validate the predicted binding modes of this compound and assess the stability of its interactions with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency of Related Chromone Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for potency.

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties and topological indices. researchgate.net In contrast, 3D-QSAR methods depend on the 3D alignment of the molecules and use descriptors related to the steric and electrostatic fields surrounding them.

Molecular Field Analysis (MFA), a 3D-QSAR technique, is widely used to study chromone derivatives. nih.govnih.govmdpi.com In MFA, the interaction energies between a probe atom and a set of aligned molecules are calculated on a 3D grid, generating steric and electrostatic field descriptors. These descriptors are then used to build a regression model, often using methods like genetic partial least squares (G/PLS). nih.govmdpi.com

Successful 3D-QSAR models have been developed for chromone derivatives targeting various activities, including antioxidant, anti-HIV-1 protease, and MAO inhibition. nih.govnih.govtandfonline.com These models often show high statistical significance, indicating their predictive power. For instance, an MFA model for antioxidant chromone derivatives yielded a conventional r² of 0.868 and a cross-validated r² (q²) of 0.771. researchgate.net Another atom-based 3D-QSAR model for MAO inhibitors showed an R² of 0.9064 and a Q² of 0.8239. tandfonline.com The contour maps generated from these models provide a visual representation of which regions around the molecule favor or disfavor activity when modified, thus guiding the design of more potent chromone esters.

QSAR Model TypeActivity StudiedStatistical ParametersReference
3D-QSAR (MFA)Antioxidantr² = 0.868, q² (r²cv) = 0.771, r²pred = 0.924 nih.govresearchgate.net
3D-QSAR (Atom-based)MAO InhibitionR² = 0.9064, Q² = 0.8239 tandfonline.com
3D-QSAR (Field-based)MAO InhibitionR² = 0.8515, Q² = 0.7004 tandfonline.com
3D-QSAR (MFA, Receptor-based)HIV-1 Protease Inhibitionr² = 0.886, q² (r²cv) = 0.789, r²pred = 0.995 nih.gov
2D-QSARAntimalarialr² = 0.871, r²pred = 0.914 rsc.org

Sajnos a "(4-Oxo-2-fenilkromen-3-il) 4-klórbenzoát" kémiai vegyületre vonatkozóan nem állnak rendelkezésre konkrét kutatási adatok a kért számítási kémiai és elméleti vizsgálatokról, beleértve a leíró analízist, a modell validálását (MLR, PCR, PLS) és a farmakofór modellezést. A tudományos adatbázisokban és a publikált szakirodalomban nem találhatóak olyan részletes kísérleti eredmények, adattáblázatok vagy modellezési paraméterek, amelyek kifejezetten erre a vegyületre vonatkoznának a megadott szempontok szerint.

A tudományos kutatások gyakran egy-egy vegyületcsaládra vagy egy specifikus biológiai célpontra összpontosítanak, és lehetséges, hogy ez a konkrét vegyület még nem volt tárgya ilyen mélyreható számítási analízisnek. Ennek eredményeképpen a kért cikk tartalmát nem lehet tudományosan megalapozott és forrásokkal alátámasztott adatokkal feltölteni a megadott szerkezeti felépítés szerint.

In Vitro Biological Activities and Mechanistic Pathways of 4 Oxo 2 Phenylchromen 3 Yl 4 Chlorobenzoate

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms in Cell-Free and Cell-Based Assays

While direct studies on the antioxidant and ROS scavenging capabilities of (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818) are not available, the general antioxidant properties of flavonoids are well-documented. The core flavone (B191248) structure is known to possess antioxidant activity, which is largely dependent on the arrangement and number of hydroxyl groups.

DPPH Free Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. The antioxidant activity of flavonoids in this assay is often attributed to their ability to donate a hydrogen atom or an electron to the DPPH radical. The presence of hydroxyl groups, particularly at the C3' and C4' positions of the B-ring, is considered crucial for high radical scavenging activity.

For (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate, the hydroxyl group at the C3 position of the flavone backbone is esterified with 4-chlorobenzoic acid. Studies on other 3-glycosylated flavonols have shown that substitution at the 3-hydroxyl group can decrease the antioxidant capacity. mdpi.com This is because the 3-hydroxyl group, in conjunction with the C2-C3 double bond, can participate in radical stabilization. The ester linkage in this compound may therefore diminish its DPPH radical scavenging activity compared to its parent compound, 3-hydroxyflavone (B191502). However, without experimental data, this remains a hypothesis.

Modulation of Inflammatory Pathways and Cytokine Production in Immune Cell Lines

Flavonoids are widely recognized for their anti-inflammatory properties, which they exert through various mechanisms, including the modulation of inflammatory signaling pathways like NF-κB and MAPK.

Inhibition of Superoxide (B77818) Anion Generation from Human Neutrophils

Superoxide anions are reactive oxygen species produced by activated neutrophils during an inflammatory response. Many flavonoids have been shown to inhibit this process. The anti-inflammatory activity of flavones is highly dependent on their substitution pattern. For instance, hydroxyl groups at the C5 and C4' positions are known to enhance anti-inflammatory effects, while hydroxylation at other positions might be less effective or even detrimental. nih.gov

Given that this compound is a derivative of the flavone backbone, it could potentially exhibit inhibitory effects on superoxide anion generation. However, the specific impact of the 3-(4-chlorobenzoyloxy) group on this activity has not been experimentally determined. Structure-activity relationship studies suggest that the substitution pattern on the flavone core is a key determinant of its anti-inflammatory potential. nih.gov

Enzyme Inhibition Profiling and Kinetic Characterization

The flavonoid scaffold is a common feature in many enzyme inhibitors, and these compounds are known to interact with a wide range of enzymes, including kinases and proteases.

Inhibition of Kinases (e.g., SIRT2, VEGFR, PDGFR)

There is no specific information available regarding the inhibition of SIRT2, VEGFR, or PDGFR by this compound. However, flavonoids as a class have been investigated as kinase inhibitors. Their ability to inhibit kinases is often attributed to their interaction with the ATP-binding site of the enzyme. The specific substitutions on the flavonoid ring system play a critical role in determining the potency and selectivity of kinase inhibition. Without experimental data for the title compound, any potential inhibitory activity on these specific kinases remains speculative.

Inhibition of Proteases (e.g., HIV-1 protease)

Similarly, no studies have been published on the inhibition of HIV-1 protease by this compound. While some flavonoids and related compounds have been explored as potential HIV-1 protease inhibitors, the structure-activity relationships are complex. The inhibitory activity is highly dependent on the specific chemical features of the molecule and its ability to fit into the active site of the protease. Therefore, it is not possible to conclude whether this compound would exhibit any significant inhibitory activity against HIV-1 protease without dedicated experimental studies.

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

The flavone backbone, characteristic of this compound, is a prominent feature in many compounds identified as inhibitors of monoamine oxidases (MAO). MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

Research into halogenated flavones has demonstrated potent and selective inhibition of MAO-B. nih.gov A series of 36 halogenated flavones, with fluorine or chlorine on ring A, were all found to be selective MAO-B inhibitors with IC50 values in the micro- and nanomolar range. nih.gov For instance, certain fluorinated flavones exhibited MAO-B IC50 values as low as 20-56 nM. nih.gov Similarly, studies on O-methylated flavonoids have identified compounds with selective inhibitory activity against either MAO-A or MAO-B. researchgate.net

The structural features of flavonoids, such as the planarity of the ring system and substitution patterns, are crucial for their inhibitory activity. mdpi.com For example, 3',4',7-trihydroxyflavone was identified as a competitive inhibitor of human MAO-A with an IC50 value of 7.57 µM, while the isoflavone (B191592) calycosin (B1668236) competitively inhibited human MAO-B with an IC50 of 7.19 µM. mdpi.com Enzyme kinetic studies frequently reveal a reversible and competitive mode of inhibition for these compounds. researchgate.netmdpi.com The collective evidence suggests that the this compound scaffold possesses a strong potential for MAO inhibition, with the specific halogen substitution possibly influencing its potency and selectivity towards the MAO-B isoform.

Table 1: MAO Inhibitory Activity of Representative Flavonoid Derivatives

Compound Class Target IC50 Value Inhibition Type
Halogenated Flavones MAO-B 16 - 74 nM Selective
3',4',7-trihydroxyflavone MAO-A 7.57 µM Competitive
Calycosin (isoflavone) MAO-B 7.19 µM Competitive

This table presents data for structurally related flavonoid compounds to illustrate the potential activity of the target molecule.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Flavonoids have been extensively studied as a source of AChE inhibitors. nih.gov

Derivatives of 3-hydroxyflavone, the core of the title compound, have shown notable inhibitory effects. One study on 3-hydroxyflavone-based sulfonate esters identified them as potent AChE inhibitors. researchgate.net Research on flavonoids derived from naringenin (B18129) also yielded compounds with significant AChE inhibitory activity; one such derivative displayed an IC50 value of 13.0 ± 1.9 µM. nih.gov Molecular docking studies suggest that these compounds can interact with key amino acid residues in both the catalytic and peripheral sites of the enzyme. nih.govnih.gov

The structural characteristics of the flavonoid, including the substitution on the B-ring and modifications at the 3-position, play a crucial role in determining the inhibitory potency. researchgate.netscienceasia.org For instance, certain dialkylamino substituted 3-hydroxyflavones have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This body of research indicates a strong likelihood that this compound, as an ester derivative of 3-hydroxyflavone, could exhibit significant AChE inhibitory activity.

Selectivity and Specificity Studies Against Enzyme Panels

Selectivity is a critical parameter for therapeutic candidates, minimizing off-target effects. Studies on flavonoid derivatives often reveal a high degree of selectivity for specific enzyme isoforms or transporter proteins. For instance, numerous investigations into MAO inhibition by flavones have highlighted a pronounced selectivity for the MAO-B isoform over MAO-A. nih.govnih.gov Selectivity indices (SI), calculated as the ratio of IC50 (MAO-A)/IC50 (MAO-B), can range from several hundred to over 3000 for certain derivatives, indicating a strong preference for MAO-B. nih.gov

In the context of multidrug resistance proteins, flavonoids have been shown to be quite specific inhibitors of ABCG2, showing little to no activity against other major transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1). benthamdirect.comnih.gov This specificity is crucial for developing agents that can reverse ABCG2-mediated drug resistance without broadly impacting other physiological transport processes. While broad-panel screening data for this compound is not available, the consistent findings for its structural class suggest a potential for high selectivity towards specific targets like MAO-B and ABCG2.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (In Vitro)

The flavone scaffold is a well-established pharmacophore for anticancer activity, with numerous derivatives demonstrating potent cytotoxicity against a wide array of human cancer cell lines. nih.gov Flavonoids exert their antiproliferative effects through multiple mechanisms, leading to the inhibition of cancer cell growth and proliferation. nih.gov

Studies have shown that flavones and their derivatives are cytotoxic to various cancer types, including breast, lung, colon, ovarian, and leukemia cell lines. nih.govnih.govsemanticscholar.org For example, certain synthetic flavone derivatives inhibited the growth of HCT116 human colon cancer cells with half-maximal inhibitory concentrations (IC50) at the sub-micromolar level. nih.gov In another study, a panel of 20 flavones showed selective cytotoxicity, with specific compounds being particularly potent against MCF7 (breast), OVCAR-3 (ovarian), or HCT116 (colon) cancer cells, with IC50 values as low as 4.6 µM. semanticscholar.org The cytotoxicity of flavonoids is often significantly higher against cancer cells compared to normal cells, indicating a degree of tumor selectivity. nih.gov

Table 2: In Vitro Cytotoxicity of Representative Flavone Derivatives on Human Cancer Cell Lines

Flavone Derivative Cancer Cell Line IC50 Value (µM)
M14 (a flavone) HCT116 (Colon) 4.6
M7 (a flavone) SKOV-3 (Ovarian) 15.6
Cycloartocarpesin CCRF-CEM (Leukemia) 15.51
Isobavachalcone CCRF-CEM (Leukemia) 2.30

This table presents data for structurally related flavonoid compounds to illustrate the potential activity of the target molecule. Data sourced from multiple studies. semanticscholar.orgnih.gov

Induction of Apoptosis and Necrosis Pathways

A primary mechanism through which flavonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Mechanistic studies have shown that flavones induce apoptosis characterized by DNA fragmentation, disruption of the mitochondrial membrane potential (MMP), and the activation of caspases, which are the executive enzymes of apoptosis. nih.govnih.gov Treatment of cancer cells with flavonoids often leads to the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7). nih.govnih.gov This activation results in the degradation of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govmdpi.com Furthermore, flavonoids can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins (like Bcl-2) and increasing the levels of pro-apoptotic proteins (like Bax), thereby promoting mitochondrial-mediated cell death. mdpi.commdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, flavonoids can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing the cells from dividing. nih.gov The most commonly reported effect is an arrest at the G2/M phase of the cell cycle. nih.govnih.govmdpi.com

This G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, treatment with flavone derivatives has been shown to decrease the expression of critical proteins required for G2 to M transition, such as Cyclin B1, CDK1 (also known as CDC2), and CDC25c. mdpi.com By inhibiting these proteins, flavonoids prevent the formation of the active Cyclin B1/CDK1 complex, which is essential for entry into mitosis. Some flavonoids have also been found to induce G0/G1 arrest by modulating proteins like cyclin D. mdpi.com This ability to halt cell cycle progression is a key component of the antiproliferative activity of the flavone class of compounds.

Modulation of Signal Transduction Pathways (e.g., inhibition of drug efflux pumps like ABCG2)

Flavonoids are known to modulate numerous intracellular signal transduction pathways that are often dysregulated in cancer. mdpi.com One of the most significant of these effects is the inhibition of ATP-binding cassette (ABC) transporters, particularly the breast cancer resistance protein (BCRP), also known as ABCG2. benthamdirect.comresearchgate.net ABCG2 is a drug efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). nih.gov

Flavonoids, including flavones and chalcones, have been identified as potent, specific, and non-competitive or partially competitive inhibitors of ABCG2. benthamdirect.comnih.gov By inhibiting the function of this transporter, these compounds can increase the intracellular accumulation of anticancer drugs, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. benthamdirect.comresearchgate.net Structure-activity relationship studies have helped to identify the key structural features required for potent ABCG2 inhibition. benthamdirect.com This mechanism is of particular importance as it suggests that this compound could not only have direct cytotoxic effects but also act as a chemosensitizer, overcoming a critical mechanism of treatment failure in oncology.

Antimicrobial, Antiviral, or Antifungal Activities Against Pathogen Cultures

Flavonoids are well-documented as a class of natural products with significant potential as anti-infective agents, exhibiting a broad spectrum of antifungal, antiviral, and antibacterial activities. nih.govscispace.com The core 2-phenyl-chromen-4-one structure is a common feature in many biologically active compounds. nih.gov The intensity and spectrum of antimicrobial action are strongly dependent on the chemical structure, particularly the substitution patterns on the aromatic rings and the C ring. longdom.org

The parent compound, 3-hydroxyflavone, and its derivatives have demonstrated notable antimicrobial properties. longdom.orgresearchgate.net The lipophilic nature of the flavone core is believed to contribute to its ability to disrupt bacterial membrane permeability, thereby inhibiting growth. researchgate.net

A key structural feature of this compound is the ester linkage at the 3-position. A study involving the synthesis of various esters of 3-hydroxyflavone revealed that this modification can lead to potent antibacterial agents. researchgate.netresearchgate.net In this study, twelve different ester derivatives were prepared and tested against a panel of pathogenic bacteria. researchgate.netresearchgate.net Two of the twelve synthesized esters exhibited antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa that was comparable to the standard antibiotics amoxicillin (B794) and gentamycin. researchgate.netresearchgate.net This indicates that the esterification of the 3-hydroxyl group does not necessarily eliminate antimicrobial activity and can, in some cases, yield highly active compounds.

Furthermore, structure-activity relationship (SAR) studies on other flavonoid classes, such as flavan-3-ols, have shown that substituting the 3-position with O-acyl chains can enhance anti-staphylococcal activity. nih.govmdpi.com In general, 3-hydroxyflavone derivatives have been found to be most active against Gram-negative bacteria. longdom.org The antifungal activity of flavonoids has also been extensively documented, with compounds like baicalein (B1667712) and myricetin (B1677590) showing significant inhibitory effects against various Candida species. mdpi.com Synthetic flavonoid derivatives have also been developed that show potent activity against Candida albicans.

Table 1: Representative Antimicrobial Activities of Flavonoid Analogues
Compound/ClassTarget Organism(s)Observed ActivityReference(s)
3-Hydroxyflavone EstersB. subtilis, S. aureus, E. coli, P. aeruginosaActivity comparable to amoxicillin and gentamycin for 2 of 12 analogues. researchgate.net, researchgate.net
3-O-Acyl Flavan-3-olsMethicillin-resistant S. aureus (MRSA)Acyl chains at C3 increased anti-staphylococcal action. nih.gov, mdpi.com
3-Hydroxyflavone DerivativesGram-negative bacteriaGenerally found to be most active against this class of bacteria. longdom.org
Baicalein (a flavone)Candida sp.Potent inhibitory effects with MICs ranging from 1.9–21 µg/mL. mdpi.com
Myricetin (a flavonol)Candida sp.Potent inhibitory effects with MICs ranging from 3.9–64 µg/mL. mdpi.com

The flavonoid scaffold is a promising framework for the development of antiviral agents, with various derivatives showing activity against a range of DNA and RNA viruses. nih.govkaust.edu.sa The mechanisms of action are diverse and can involve targeting multiple stages of the viral life cycle, including entry, replication, and protein translation. kaust.edu.sa

Of particular relevance to this compound, flavonols and flavones have been identified as potent inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov A primary target for these flavonoids is the 3-chymotrypsin-like cysteine protease (3CLpro), an enzyme essential for the viral life cycle and highly conserved among coronaviruses. nih.govnews-medical.net Flavones such as baicalein have demonstrated strong inhibition of 3CLpro activity and hindered SARS-CoV-2 replication in cell cultures. nih.govuniroma1.it

Research on flavone analogues for activity against the Hepatitis C virus (HCV) has yielded important SAR insights. A study on ladanein, a 5,6,7-trihydroxylated flavone, and its derivatives established that physicochemical properties are key governors of antiviral activity. acs.org A preliminary SAR analysis revealed that analogues bearing an electron-withdrawing group in the para-position of the B-ring exhibited superior HCV entry inhibition. acs.org This finding is significant for this compound, as the 4-chloro substituent on the benzoate (B1203000) moiety is an electron-withdrawing group, suggesting a potential for enhanced antiviral activity based on this principle.

Table 2: Antiviral Activity of Selected Flavonoids Against Coronaviruses
FlavonoidVirusTarget/MechanismObserved ActivityReference(s)
BaicaleinSARS-CoV-23CLpro>90% inhibition of enzyme activity; hindered >50% of viral replication. nih.gov, uniroma1.it
MorinSARS-CoV-23CLproPartial inhibition of enzyme activity. nih.gov
HispidulinSARS-CoV-23CLproPartial inhibition of enzyme activity. nih.gov
LuteolinSARS-CoV-23CLproLow activity against 3CLpro (38.12% inhibition at 100 µg/mL). uniroma1.it
Ladanein AnaloguesHepatitis C Virus (HCV)Viral entry inhibitionAnalogues with para-electron-withdrawing groups showed superior activity. acs.org

Receptor Agonism/Antagonism and Ligand-Binding Studies (In Vitro)

Beyond anti-infective activities, flavonoids are known to interact with various cellular receptors, acting as agonists or antagonists, which contributes to their broad pharmacological profile.

Recent studies have identified the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77) as a direct molecular target for flavones and hydroxyflavones. nih.govnih.gov Using a direct binding assay, it was determined that flavone itself binds to the ligand-binding domain (LBD) of NR4A1 with a dissociation constant (KD) of 3.4 µM. nih.gov The binding affinity of various hydroxylated flavones varied significantly depending on the number and position of the hydroxyl groups, with KD values ranging from 0.36 µM to 45.8 µM. nih.govnih.gov For instance, 5-hydroxyflavone (B191505) exhibited a higher affinity than flavone (KD = 1.4 µM), while 3'-hydroxyflavone (B1607344) had the lowest affinity (KD = 45.8 µM). nih.gov Although direct binding studies with 3-hydroxyflavone were inconclusive due to its aqueous insolubility, the data for its analogues confirm that the flavone backbone is a viable ligand for NR4A1. nih.gov

Flavonols have also been evaluated for their binding efficacy to estrogen receptors (ER), as their structure bears some similarity to 17 β-estradiol. bohrium.com These studies found that flavonols exhibit a higher binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα). The affinity for ERβ was found to increase with the number of hydroxyl groups on the B-ring. bohrium.com

Table 3: Binding Affinities (KD) of Flavone and Hydroxyflavones to the NR4A1 Ligand-Binding Domain
CompoundKD (µM)Reference(s)
Flavone3.4 nih.gov
5-Hydroxyflavone1.4 nih.gov
3,6-Dihydroxyflavone0.66 nih.gov
3',4'-Dihydroxyflavone0.96 nih.gov
4'-Hydroxyflavone13.0 nih.gov
7,3'-Dihydroxyflavone21.4 nih.gov
3'-Hydroxyflavone45.8 nih.gov
3,5,7-Trihydroxyflavone (Galangin)0.36 nih.gov, nih.gov

Data obtained from direct fluorescence binding assays.

Elucidation of Structure-Activity Relationships (SAR) through Comparative Analysis with Analogues

The biological activity of this compound is determined by the interplay of its core flavone structure, the esterification at the C3 position, and the chloro-substituent on the appended benzoate ring.

Core Flavonoid Structure: The planarity and electronic properties of the chromen-4-one ring system are crucial. The double bond between C2 and C3, in conjugation with the C4-keto group, is considered an important structural feature for the antibacterial activity of flavones when compared to the corresponding flavanones (which lack this bond). mdpi.com This C2=C3 double bond is also reported to promote anti-inflammatory activity. nih.gov

Modification at the C3-Position: The 3-hydroxyl group of flavonols is a key site for biological activity, particularly for antioxidant properties through hydrogen atom transfer. nih.govmdpi.com Esterification of this group, as in the title compound, fundamentally alters this property. In terms of antimicrobial activity, this modification does not lead to a loss of function and can produce compounds with potent, antibiotic-comparable effects. researchgate.netresearchgate.net Furthermore, the addition of 3-O-acyl chains has been shown to increase activity against S. aureus. nih.gov This suggests that the 3-position can tolerate bulky ester groups, and the nature of the acyl chain itself becomes a determinant of activity.

Substitution on the Acyl Moiety: The 4-chlorobenzoate group introduces two important features: increased lipophilicity and an electron-withdrawing substituent. Increased lipophilicity can enhance the ability of a compound to traverse bacterial cell membranes, a feature often linked to improved antibacterial action. nih.gov The presence of a halogen atom can also influence activity; studies on other halogen-substituted flavonoids have shown varied effects, with fluorine-substituted compounds being less active than those with other halogens in one study. beilstein-journals.org Critically, the electron-withdrawing nature of the para-chloro group may be particularly important for antiviral activity, as demonstrated in studies of HCV inhibitors where such groups enhanced efficacy. acs.org

Advanced Research Applications and Future Directions for 4 Oxo 2 Phenylchromen 3 Yl 4 Chlorobenzoate

Development as a Chemical Probe for Illuminating Biological Processes

The development of chemical probes is essential for dissecting complex biological pathways. The 3-hydroxyflavone (B191502) scaffold, the parent structure of (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate (B1228818), is particularly promising for creating fluorescent probes. nih.gov These molecules can exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which results in dual emission fluorescence that is highly sensitive to the local environment's polarity and hydration. researchgate.netbasicmedicalkey.com This property makes them attractive for imaging and sensing within cells. nih.gov

While the ester linkage at the 3-position in (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate initially blocks this ESIPT process, this feature can be ingeniously exploited. The compound could be designed as a "pro-probe," which is initially non-fluorescent but can be activated by specific cellular enzymes, such as esterases. Upon enzymatic cleavage of the 4-chlorobenzoate group, the native 3-hydroxyflavone is released, "turning on" its unique fluorescence. This activation mechanism would allow for the targeted visualization of enzymatic activity in real-time within living cells and tissues. Such probes could be invaluable for studying diseases characterized by altered enzyme expression, providing a powerful tool for diagnostics and for understanding fundamental biological processes. nih.govresearchgate.net

Design and Synthesis of Next-Generation Analogues with Improved Potency or Selectivity

The therapeutic potential of any lead compound is rarely optimal, necessitating the design and synthesis of analogues to enhance desired properties like potency and selectivity while minimizing off-target effects. The flavone (B191248) skeleton of this compound is ripe for chemical modification. ingentaconnect.comnih.gov Structure-activity relationship (SAR) studies on various flavonoid classes have established key principles for analogue design. nih.govmdpi.com

Modifications can be systematically introduced at several positions:

The A and B Rings: Introducing different substituents (e.g., hydroxyl, methoxy (B1213986), or halogen groups) on the phenyl rings can significantly alter the molecule's electronic properties and its ability to interact with biological targets. nih.govmdpi.com For instance, the presence of hydroxyl groups at the C3' and C4' positions has been shown to promote anti-inflammatory activity. nih.gov

The 3-O-Acyl Group: The 4-chlorobenzoate moiety can be replaced with a wide variety of other acyl groups. Varying the length, branching, and electronic nature of the ester chain can modulate lipophilicity, cell permeability, and interaction with target proteins. researchgate.netresearchgate.netgoogle.com Studies on other 3-O-substituted flavonols have shown that incorporating specific amino groups via a carbon linker can substantially improve antiproliferative potency against cancer cells. mdpi.comnih.gov

Synthetic strategies for producing these analogues would involve established methods, such as the Algar-Flynn-Oyamada reaction to form the 3-hydroxyflavone core, followed by esterification with various acid chlorides. scispace.comresearchgate.net

Table 1: Potential Analogue Design Strategies

Modification SiteProposed Structural ChangeAnticipated ImprovementRationale based on SAR of Flavonoids
Phenyl B-RingAddition of hydroxyl groups (e.g., at C3' and C4')Enhanced antioxidant and anti-inflammatory activityCatechol-like structures are known to be potent radical scavengers and interact with key inflammatory pathway proteins. nih.govmdpi.com
3-O-Acyl GroupReplacement of 4-chlorobenzoate with amino-terminated alkyl chainsIncreased antiproliferative potency and selectivity for cancer cellsSAR studies on 3-O-substituted flavonols show that specific terminal amine groups enhance potency against prostate cancer cell lines. nih.gov
Phenyl A-RingIntroduction of methoxy groups (e.g., at C7)Improved metabolic stability and bioavailabilityHydroxyl groups are common sites for metabolic conjugation; methoxylation can block this, prolonging the compound's half-life. tamu.edu
3-O-Acyl GroupVarying the carbon chain length of the esterModulation of lipophilicity and target bindingThe activity of 3-O-acylated catechins as 5α-reductase inhibitors was found to be dependent on the fatty acid chain length. researchgate.net

Integration into High-Throughput Screening (HTS) Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against specific biological targets. nih.gov The inclusion of novel and structurally diverse molecules in screening libraries is critical for identifying new hit compounds that can serve as starting points for drug development. curiaglobal.comnih.gov

This compound and its rationally designed analogues (as discussed in section 6.2) would be excellent candidates for inclusion in HTS libraries. Flavonoid-based libraries are already utilized for screening against various diseases. medchemexpress.comchemfaces.comselleckchem.com By incorporating this specific compound and its derivatives, researchers can probe a unique area of chemical space. The screening process involves automated assays that measure the compound's effect on a target, such as inhibiting an enzyme or blocking a receptor. nih.gov A successful "hit" from an HTS campaign is a compound that shows activity at a desired level, which then undergoes further validation and optimization. acs.org Integrating these novel flavone esters into diverse compound libraries increases the probability of discovering interactions with new or underexplored biological targets, potentially leading to first-in-class therapeutics. nih.govnih.gov

Exploration of Novel Therapeutic Research Avenues (conceptual, non-clinical)

Based on the extensive body of research on flavonoids, this compound and its future analogues can be conceptually explored for several therapeutic applications. mdpi.com Flavonoids are known to modulate multiple signaling pathways, making them promising candidates for complex diseases. nih.gov

Anticancer Research: Flavonoids have been extensively investigated for their anticancer properties. benthamdirect.comnih.gov They can influence cancer progression through various mechanisms, including inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and acting as antioxidants. researchgate.netmdpi.com The 2-phenylchromen-4-one scaffold is a common feature in many compounds studied for these effects. ingentaconnect.com Investigating the activity of this compound in various cancer cell lines would be a logical first step in exploring this therapeutic avenue.

Neurodegenerative Disease Research: A growing body of evidence suggests that flavonoids may have neuroprotective effects, making them relevant for diseases like Alzheimer's and Parkinson's. nih.govbenthamscience.com Their primary mechanisms of action in this context are believed to be their anti-inflammatory and potent antioxidant properties, which can combat the oxidative stress and neuroinflammation that contribute to neuronal damage. mdpi.commdpi.comfrontiersin.org The ability of flavonoids to cross the blood-brain barrier is a critical factor in their potential as neurotherapeutics.

Table 2: Potential Therapeutic Avenues for Flavonoid Esters

Therapeutic AreaPotential Mechanism of Action (based on Flavonoid Class)Key Cellular Processes Targeted
OncologyInduction of apoptosis, cell cycle arrest, anti-angiogenesis, modulation of signaling pathways (e.g., PI3K/Akt). mdpi.comCell proliferation, survival, and metastasis.
NeuroprotectionAntioxidant (ROS scavenging), anti-inflammatory (inhibition of pro-inflammatory cytokines). nih.govmdpi.comOxidative stress, neuroinflammation, and neuronal apoptosis.
Anti-inflammatoryInhibition of enzymes like COX and LOX, suppression of NF-κB pathway. nih.govProduction of inflammatory mediators like prostaglandins (B1171923) and cytokines.
AntiviralInhibition of viral replication machinery, interference with viral entry. nih.govViral RNA transcription and translation.

Interdisciplinary Collaborations in Chemical Biology and Medicinal Chemistry Research

Advancing the research of a promising compound like this compound from a laboratory curiosity to a validated research tool or therapeutic lead is an inherently multidisciplinary endeavor. nih.govharvard.com Success requires a synergistic collaboration among experts from various scientific fields. nih.gov

Synthetic and Medicinal Chemists are needed to design and execute the synthesis of next-generation analogues with improved properties. youtube.com

Computational Chemists can use molecular modeling and virtual screening to predict the activity of new analogues, prioritize synthetic targets, and help design focused screening libraries.

Cell Biologists and Pharmacologists are essential for developing and running the HTS campaigns and performing the subsequent in vitro and in vivo assays to determine the biological activity and mechanism of action of the compounds.

Chemical Biologists can lead the effort to develop the compound into a chemical probe, using its unique properties to study biological systems.

Pharmacokineticists and Toxicologists will need to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profiles of the most promising lead compounds. nih.gov

Such an integrated approach, combining cutting-edge technologies and diverse expertise, is crucial for unlocking the full potential of natural product-inspired molecules and translating fundamental discoveries into practical applications in medicine and biology. actascientific.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via multi-step reactions starting with the condensation of 4-chlorobenzoic acid with phenacyl bromide derivatives. Key steps include esterification under basic conditions (e.g., potassium carbonate in DMF) and cyclization to form the chromene core. Temperature control (room temperature to 80°C) and solvent selection (DMF or ethanol) significantly impact yield (72–93%) . Catalyst choice (e.g., acid/base systems) and stoichiometric ratios must be carefully calibrated to avoid side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement, with data collected on high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding and π–π interactions should be analyzed to confirm supramolecular packing .
  • Spectroscopy : NMR (¹H/¹³C) for functional group verification, IR for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) peaks, and mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinetic assays against targets like COX-2 or kinases, using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC (C18 columns, acetonitrile/water gradient) to confirm compound integrity (>95% purity) .
  • Mechanistic follow-up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of chromene derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like DNA topoisomerase II or estrogen receptors .
  • QSAR modeling : Employ Gaussian-based DFT calculations for electronic descriptors (HOMO/LUMO, dipole moments) and ML algorithms (Random Forest, SVM) for predictive modeling .

Q. How can challenges in synthetic reproducibility (e.g., low yields, side products) be systematically addressed?

  • Methodology :

  • Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi) to optimize variables (temperature, solvent polarity, catalyst loading) .
  • Byproduct analysis : LC-MS or GC-MS to identify impurities, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
(4-Oxo-2-phenylchromen-3-yl) 4-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.